molecular formula C17H28ClNO3 B2515269 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride CAS No. 35151-90-7

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride

Cat. No.: B2515269
CAS No.: 35151-90-7
M. Wt: 329.87
InChI Key: HOTLPTVPAORSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (molecular formula: $$ \text{C}{17}\text{H}{28}\text{ClNO}_{3} $$, molecular weight: 329.9 g/mol) features a propan-2-ol backbone substituted at the 1-position with a 4-tert-butylphenoxy group and at the 3-position with a morpholin-4-yl moiety, forming a hydrochloride salt. The tert-butyl group at the para position of the phenolic ring introduces significant steric bulk, while the morpholine ring contributes a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The hydrochloride salt arises from protonation of the morpholine nitrogen, enhancing solubility and stability.

The propan-2-ol chain adopts a conformation where the hydroxyl group at position 2 participates in hydrogen bonding. Stereochemical details remain unspecified in available literature, suggesting the compound may exist as a racemic mixture or that stereochemical resolution has not been reported. Key functional groups and their spatial arrangement are summarized in Table 1.

Table 1: Molecular Features of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride

Feature Description
Molecular Formula $$ \text{C}{17}\text{H}{28}\text{ClNO}_{3} $$
Molecular Weight 329.9 g/mol
Backbone Propan-2-ol
Substituents 4-Tert-butylphenoxy (C1), morpholin-4-yl (C3)
Salt Form Hydrochloride (protonated morpholine nitrogen)
Stereochemistry Not explicitly reported; likely racemic or unresolved

Crystallographic Analysis and Hydrogen Bonding Networks

While crystallographic data for this specific compound are unavailable, structural analogs and computational models provide insights into potential packing arrangements and intermolecular interactions. The hydroxyl group on the propan-2-ol chain likely forms hydrogen bonds with chloride ions or water molecules in the crystalline lattice. The protonated morpholinium nitrogen may engage in ionic interactions with chloride, while the ether oxygen of the phenoxy group could act as a hydrogen bond acceptor.

In related phenoxy-morpholine derivatives, such as 4-[1-(4-tert-butylphenoxy)ethyl]morpholine, X-ray studies reveal that hydrogen bonding between the morpholine oxygen and adjacent molecules stabilizes the crystal structure. Similar behavior is anticipated for 1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride, with additional stabilization from van der Waals interactions involving the tert-butyl group.

Table 2: Hypothetical Hydrogen Bonding Interactions

Donor Acceptor Bond Length (Å)*
Propan-2-ol -OH Chloride ion (Cl⁻) ~2.8–3.0
Water -OH Morpholine oxygen ~2.7–2.9
Morpholinium -NH⁺ Chloride ion (Cl⁻) ~3.1–3.3

*Estimated based on analogous structures.

Comparative Structural Analysis with Analogous Phenoxy-Morpholine Derivatives

Comparative analysis highlights distinct structural modifications influencing physicochemical properties. For example:

  • 1-(4-Isopropyl-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride : Substitution with an isopropyl group at the phenolic ring reduces steric hindrance compared to tert-butyl, potentially increasing conformational flexibility.
  • 6-[(4-Tert-butylphenoxy)methyl]-3-(morpholin-4-ylmethyl)triazolo[3,4-b]thiadiazole : Incorporation of a triazole-thiadiazole fused ring enhances aromaticity and planar rigidity, contrasting with the flexible propan-2-ol backbone of the target compound.
  • 4-[1-(4-Tert-butylphenoxy)ethyl]morpholine : Replacement of the propan-2-ol chain with an ethyl spacer eliminates hydrogen bonding capacity at position 2, altering solubility and interaction profiles.

Table 3: Structural Comparison with Analogues

Compound Backbone Phenolic Substituent Heterocycle Key Differences
1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Propan-2-ol 4-Tert-butyl Morpholine Reference compound
1-(4-Isopropyl-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Propan-2-ol 4-Isopropyl-3-methyl Morpholine Reduced steric bulk, additional methyl
6-[(4-Tert-butylphenoxy)methyl]-3-(morpholin-4-ylmethyl)triazolo[3,4-b]thiadiazole Triazolo-thiadiazole 4-Tert-butyl Morpholine Rigid fused ring system
4-[1-(4-Tert-butylphenoxy)ethyl]morpholine Ethyl 4-Tert-butyl Morpholine Lack of hydroxyl group

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18;/h4-7,15,19H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTLPTVPAORSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s synthesis involves sequential nucleophilic substitutions. Key steps include:

Step 1: Phenolic Oxygen Alkylation
4-Tert-butylphenol reacts with α,ω-dibromoalkanes (e.g., 1,3-dibromopropane) in sodium propanolate to form bromoalkoxy intermediates . For example:

4-Tert-butylphenol+Br-(CH2)3-BrNaOPr1-(3-bromopropoxy)-4-tert-butylbenzene+HBr\text{4-Tert-butylphenol} + \text{Br-(CH}_2\text{)}_3\text{-Br} \xrightarrow{\text{NaOPr}} \text{1-(3-bromopropoxy)-4-tert-butylbenzene} + \text{HBr}

Step 2: Amine Substitution
The bromo intermediate undergoes nucleophilic displacement with morpholine in ethanol-water under reflux (10–48 hours) with K2_2CO3_3 and KI catalysis :

1-(3-bromopropoxy)-4-tert-butylbenzene+morpholineΔ1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol+KBr\text{1-(3-bromopropoxy)-4-tert-butylbenzene} + \text{morpholine} \xrightarrow{\Delta} \text{1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol} + \text{KBr}

Key Conditions

ParameterValue
SolventEthanol-water (21:4)
TemperatureReflux (~78°C)
CatalystsK2_2CO3_3, KI
Reaction Time10–48 hours

Salt Formation

The free base is converted to its hydrochloride salt using HCl in ethanol :

Free base+HCl1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride\text{Free base} + \text{HCl} \rightarrow \text{1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride}

This enhances solubility and stability for pharmacological applications .

Alcohol Reactivity

The secondary alcohol group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .

  • Dehydration : Forms alkenes via acid-catalyzed elimination (e.g., H2_2SO4_4, Δ).

Morpholine Ring Reactivity

The morpholine moiety undergoes:

  • Electrophilic Aromatic Substitution : Nitration or sulfonation at the electron-rich morpholine ring (theoretical, based on analogous systems).

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

Comparative Reactivity with Structural Analogs

The reactivity profile aligns with morpholine-containing analogs (Table 1) :

CompoundKey Reactive SitesUnique Reactivity
1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-olAlcohol, morpholine, etherHigh solubility in polar aprotic solvents
1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-olOrtho-substituted phenolSteric hindrance reduces substitution rates
3-Morpholin-4-ylpropan-2-olAlcohol, morpholineFaster esterification due to less steric bulk

Stability Under Physiological Conditions

In vitro studies show the compound remains stable in pH 7.4 buffer for 24 hours but undergoes slow hydrolysis in acidic environments (pH < 3) .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules and can act as a reagent in various chemical reactions, including oxidation and substitution reactions. Its structural features allow it to participate in nucleophilic substitutions and electrophilic aromatic substitutions.

Biology

In biological research, 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride is studied for its potential biological activities. It has been investigated for its effects on enzyme inhibition and receptor binding, making it relevant in pharmacological studies. The compound's ability to interact with specific molecular targets allows it to modulate various biochemical pathways.

Medicine

The compound is under investigation for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Research has focused on its role in developing new drugs aimed at treating various conditions, including cancer and metabolic disorders .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique chemical properties make it valuable in formulating advanced materials and chemical processes .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the compound's effectiveness as an inhibitor of certain enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity in vitro, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Drug Development

Another research project focused on the synthesis of derivatives based on this compound to enhance its therapeutic efficacy against cancer cell lines. The derivatives exhibited improved binding affinity to target receptors compared to the parent compound, indicating promising avenues for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS No.) Molecular Formula Molecular Weight Phenoxy Substituent Amine Group Salt Form
Target Compound C17H26ClNO3* ~327.85 4-Tert-butyl Morpholin-4-yl Hydrochloride
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol HCl (92727-31-6) C15H22ClNO3 311.79 2,4-Dimethyl Morpholin-4-yl Hydrochloride
1-(4-Tert-butylphenoxy)-3-(diethylamino)propan-2-ol HCl* C17H28ClNO3 329.86 4-Tert-butyl Diethylamino Hydrochloride
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol HCl (5296-12-8) C14H21ClNO3 283.78 3-Methyl Morpholin-4-yl Hydrochloride
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl C14H22ClNO4 303.78 3-Methoxy Morpholin-4-yl Hydrochloride
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl) analog (1216475-97-6) C24H34Cl2N2O2 453.40 4-Tert-butyl Piperazin-1-yl Hydrochloride

*Estimated based on structural analogs.

Key Observations:

Methoxy groups (e.g., 3-methoxyphenoxy) introduce polarity and electron-donating effects, which may influence metabolic stability and receptor binding .

Piperazine derivatives (e.g., CAS 1216475-97-6 ) introduce additional nitrogen atoms, enabling broader pharmacodynamic interactions, such as dual receptor modulation.

Salt Form :

  • All compounds are hydrochloride salts, enhancing solubility and crystallinity for formulation .

Implications of Structural Differences

  • Lipophilicity : The tert-butyl group in the target compound likely results in higher logP values compared to methyl or methoxy analogs, favoring blood-brain barrier penetration but risking off-target effects .
  • Receptor Binding: Morpholine’s oxygen may engage in hydrogen bonding with serine or threonine residues in binding pockets, whereas diethylamino groups rely on hydrophobic interactions .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., methylphenoxy) are easier to synthesize, as seen in thiomorpholine derivative protocols , whereas tert-butyl and piperazine groups require specialized reagents .

Research and Development Context

While direct pharmacological data for the target compound are absent in the evidence, its structural analogs highlight trends:

  • Diethylamino analogs (e.g., CAS 92727-31-6 ) are often explored for cardiovascular applications due to adrenergic receptor modulation.
  • Piperazine derivatives (e.g., CAS 1216475-97-6 ) are investigated for CNS targets, leveraging their dual nitrogen motifs.
  • Methoxy-substituted compounds (e.g., C14H22ClNO4 ) may prioritize metabolic stability over potency.

Biological Activity

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride. Its molecular formula is C17H27ClN2O3C_{17}H_{27}ClN_{2}O_{3}, and it has a molecular weight of 320.87 g/mol. The structure includes a tert-butylphenoxy group, a morpholine ring, and a propanol backbone, which contribute to its biological activity.

The biological activity of 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly monoamine oxidase B (MAO-B), which plays a significant role in the metabolism of neurotransmitters. In vitro studies indicate that it exhibits potent inhibitory activity against MAO-B with an IC50 value below 50 nM, suggesting strong potential for increasing dopamine levels in the brain .
  • Receptor Interaction : The phenoxy group allows for interactions with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction may modulate the activity of various receptors and enzymes, leading to diverse biological effects.

Biological Activity and Therapeutic Applications

Research indicates several potential therapeutic applications for 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride:

  • Neuroprotective Effects : Due to its MAO-B inhibitory properties, the compound may hold promise in treating neurodegenerative diseases such as Parkinson's disease by enhancing dopaminergic signaling .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although more research is needed to elucidate the underlying mechanisms.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Studies

Study ReferenceFocus AreaFindings
MAO-B InhibitionIC50 < 50 nM for MAO-B inhibition
Neuroprotective EffectsIncreased dopamine levels in vitro
Enzyme InteractionModulation of receptor activity observed

Case Study Example

In a study examining dual-target ligands that combine MAO-B inhibition with histamine H3 receptor antagonism, compounds similar to 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride were evaluated. These compounds demonstrated promising results in enhancing dopamine levels while also affecting feeding behavior in animal models, indicating potential applications in treating metabolic disorders alongside neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Hydroxyl group protection : Use tert-butoxycarbonyl (Boc) chloride to protect reactive hydroxyl groups, ensuring regioselectivity in subsequent steps .
  • Etherification : React the protected phenol with a morpholine-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Salt formation : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) to improve crystallinity .
    Methodological Tip : Optimize solvent polarity and temperature to avoid side reactions (e.g., deprotection or morpholine ring opening) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR to confirm the tert-butylphenoxy group (δ ~1.3 ppm for tert-butyl CH₃) and morpholine ring protons (δ ~3.6–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxyl group configuration) using single-crystal diffraction .
  • HPLC-MS : Validate purity (>95%) and detect trace intermediates (e.g., unprotected phenol derivatives) .

Q. How do the morpholine and tert-butylphenoxy groups influence the compound’s physicochemical properties?

  • Morpholine : Enhances water solubility via its polar amine oxide structure, critical for bioavailability in pharmacological studies .
  • Tert-butylphenoxy : Provides steric bulk, improving membrane permeability and metabolic stability .
    Experimental Design : Use logP measurements and PAMPA assays to quantify lipophilicity and permeability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for the propan-2-ol moiety?

  • Chiral resolution : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the etherification step to control enantiomeric excess .
  • Dynamic kinetic resolution (DKR) : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers under mild conditions .
    Data Contradiction Note : Conflicting reports on enantioselectivity may arise from varying solvent systems (polar aprotic vs. non-polar) .

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?

  • Molecular docking : Model interactions with G-protein-coupled receptors (GPCRs) using AutoDock Vina, focusing on morpholine’s hydrogen-bonding with conserved residues .
  • MD simulations : Simulate membrane permeation using CHARMM36 force fields to assess tert-butylphenoxy’s role in bilayer penetration .

Q. How can oxidative degradation pathways be mitigated during long-term stability studies?

  • Stress testing : Expose the compound to H₂O₂ or UV light to identify degradation products (e.g., morpholine N-oxide or tert-butylphenol derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) or use inert packaging (argon atmosphere) to suppress free radical-mediated degradation .

Q. What are the limitations of current synthetic methods in scaling up for preclinical studies?

  • Low yielding steps : Boc deprotection often requires harsh acids (e.g., TFA), complicating large-scale purification .
  • Alternatives : Explore greener catalysts (e.g., zeolites) or flow chemistry to improve efficiency and reduce waste .

Q. How does the compound’s adsorption behavior on laboratory surfaces impact experimental reproducibility?

  • Surface reactivity : Silanize glassware to minimize adsorption of the morpholine moiety, which can alter solution-phase concentrations .
  • Quantitative recovery : Use LC-MS to measure surface losses after prolonged contact with stainless steel or polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.